

HMG-CoA structure, function, and biochemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HMG-CoA

Cat. No.: B8750996

[Get Quote](#)

An In-depth Technical Guide to 3-Hydroxy-3-Methylglutaryl-Coenzyme A (**HMG-CoA**)

Introduction

3-Hydroxy-3-methylglutaryl-coenzyme A (**HMG-CoA**) is a pivotal intermediate metabolite situated at a critical crossroads of cellular metabolism. It serves as a precursor for the biosynthesis of two fundamentally important classes of molecules: cholesterol and ketone bodies. The metabolic fate of **HMG-CoA** is determined by distinct enzymes localized in different cellular compartments, highlighting a sophisticated regulatory system that governs metabolic flux in response to varying physiological conditions. Its central role makes the enzymes that produce and consume it significant targets for therapeutic intervention, most notably in the management of hypercholesterolemia. This guide provides a comprehensive overview of the structure, function, and biochemical properties of **HMG-CoA**, intended for researchers, scientists, and professionals in drug development.

HMG-CoA: Structure and Biochemical Properties

HMG-CoA, also known as β -Hydroxy β -methylglutaryl-CoA, is an organic molecule derived from the condensation of acetyl-CoA and acetoacetyl-CoA.^[1] Its structure features a coenzyme A moiety linked via a thioester bond to 3-hydroxy-3-methylglutaric acid.

Molecular Profile

The fundamental biochemical properties of **HMG-CoA** are summarized in the table below, providing a quantitative snapshot of the molecule.

Property	Value	Reference(s)
Full Name	3-hydroxy-3-methylglutaryl-coenzyme A	[1][2]
Synonyms	β -Hydroxy β -methylglutaryl-CoA, (S)-3-hydroxy-3-methylglutaryl-CoA, hydroxymethylglutaryl-CoA	[2]
Chemical Formula	$C_{27}H_{44}N_7O_{20}P_3S$	[2][3]
Molecular Weight	911.66 g/mol	[2][4]
Canonical SMILES	<chem>CC(=O)OCC(=O)SCCNC(=O)CCNC(=O)C(O)C(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(=O)(O)O">C@HN1C=NC2=C1N=CN=C2N</chem>	[3]
Solubility	Soluble in water (50 mg/ml)	[5]

Biological Functions and Metabolic Pathways

HMG-CoA is a branch-point intermediate in two major metabolic pathways: the mevalonate pathway for cholesterol and isoprenoid synthesis, and the ketogenesis pathway for producing ketone bodies.[1] It is also an intermediate in the catabolism of the branched-chain amino acid, leucine.[5]

Cholesterol Biosynthesis (Mevalonate Pathway)

In the cytosol of hepatic cells and other tissues, **HMG-CoA** is directed towards the synthesis of cholesterol and various non-sterol isoprenoids essential for cellular function.[6] This pathway,

known as the mevalonate pathway, is a critical anabolic process.

The synthesis begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.^[7] Subsequently, **HMG-CoA** synthase catalyzes the condensation of acetoacetyl-CoA with another molecule of acetyl-CoA to yield **HMG-CoA**.^{[7][8]} The next step is the committed and rate-limiting step of the entire pathway: the reduction of **HMG-CoA** to mevalonate, catalyzed by the enzyme **HMG-CoA** reductase (HMGCR).^{[6][9][10]} This reaction consumes two molecules of NADPH.^[11] Due to its rate-limiting nature, HMGCR is the principal site of regulation for cholesterol synthesis and the pharmacological target of statin drugs.^{[12][13]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. HMG-CoA - Wikipedia [en.wikipedia.org]
- 2. HMG-CoA | C27H44N7O20P3S | CID 445127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxy-3-methylglutaryl-CoA (HMDB0001375) [hmdb.ca]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. byjus.com [byjus.com]
- 7. proteopedia.org [proteopedia.org]
- 8. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 9. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 10. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. HMG-CoA: Significance and symbolism [wisdomlib.org]
- 13. 6.35 Cholesterol Synthesis | Nutrition Flexbook [courses.lumenlearning.com]

- To cite this document: BenchChem. [HMG-CoA structure, function, and biochemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8750996#hmg-coa-structure-function-and-biochemical-properties\]](https://www.benchchem.com/product/b8750996#hmg-coa-structure-function-and-biochemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com